2,6-Dimethylpyridine-D9
Overview
Description
2,6-Dimethylpyridine-D9 is a deuterated derivative of 2,6-dimethylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7D9N, and it is often used in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-D9 typically involves the deuteration of 2,6-dimethylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes multiple steps of purification to remove any non-deuterated impurities, ensuring the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-D9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form deuterated analogs of 2,6-dimethylpyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in deuterated analogs of the original compound .
Scientific Research Applications
2,6-Dimethylpyridine-D9 is widely used in various fields of scientific research:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-D9 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: The non-deuterated analog of the compound.
2,6-Dimethylpyridine-d9: Another deuterated derivative with different deuterium substitution patterns.
Uniqueness
This compound is unique due to its specific deuterium substitution at the 3, 4, and 5 positions, which can lead to distinct chemical and physical properties. This makes it particularly valuable for studies requiring precise isotopic labeling.
Properties
IUPAC Name |
3,4,5-trideuterio-2,6-bis(trideuteriomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVCGZHLKNMSJ-XVGWXEQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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